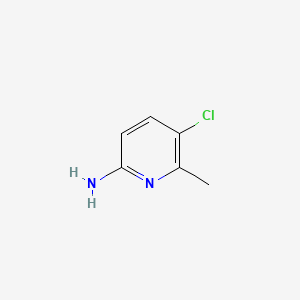

5-Chloro-6-methylpyridin-2-amine

Descripción

Historical Context and Evolution of Pyridin-2-amine Chemistry

The story of pyridin-2-amine chemistry is deeply rooted in the broader history of pyridine (B92270) itself. Pyridine, a basic heterocyclic organic compound, was first discovered in the 19th century, but its chemical structure was only determined decades later. wikipedia.org The synthesis of a heteroaromatic compound was first achieved in 1876 when William Ramsay combined acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace to produce pyridine. wikipedia.org This breakthrough paved the way for the exploration of pyridine derivatives, including the aminopyridines.

2-Aminopyridine (B139424), the parent compound of the pyridin-2-amine family, gained prominence with the development of the Chichibabin reaction, a method for producing it by reacting pyridine with sodium amide. wikipedia.org This reaction made 2-aminopyridines more accessible for study and utilization. Initially, research focused on understanding the fundamental reactivity of these compounds, noting their similarity to tertiary amines in their reactions with Lewis acids and their ability to form N-oxides. wikipedia.org

Over time, the focus of pyridin-2-amine chemistry has shifted from fundamental reactivity studies to their application as versatile building blocks in the synthesis of more complex molecules. ontosight.airsc.org The introduction of various substituents onto the pyridine ring, such as the chloro and methyl groups in 5-Chloro-6-methylpyridin-2-amine, allows for fine-tuning of the molecule's electronic and steric properties. This has led to a vast and diverse field of research, with substituted pyridin-2-amines being integral to the development of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiguidechem.com

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

This compound has emerged as a crucial intermediate and building block in modern organic synthesis and medicinal chemistry. Its utility stems from the presence of multiple reactive sites: the amino group, the chloro substituent, and the methyl-bearing pyridine ring. These features allow for a wide range of chemical transformations, making it a valuable precursor for creating diverse molecular architectures.

In organic synthesis, this compound is frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 5-methylpyridin-2-amine moiety into larger molecules. acs.org For instance, a safe and efficient synthesis of 6-chloro-5-methylpyridin-2-amine (B1439278), a key intermediate for the drug lumacaftor, utilizes a Suzuki-Miyaura cross-coupling for the crucial methylation at the 5-position. acs.org

The significance of this compound in medicinal chemistry is underscored by its incorporation into a variety of biologically active compounds. Pyridine derivatives, in general, are found in numerous important pharmaceuticals. wikipedia.org The specific substitution pattern of this compound can contribute to the binding affinity and specificity of a drug molecule to its target. For example, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been investigated as novel macrofilaricidal compounds for treating human filarial infections. acs.org Furthermore, research into substituted pyridin-2(1H)-ones has demonstrated their potential as anti-allodynic agents for inflammatory pain. nih.gov

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| CAS Number | 36936-23-9 sigmaaldrich.com |

| Molecular Formula | C₆H₇ClN₂ sigmaaldrich.com |

| Molecular Weight | 142.59 g/mol sigmaaldrich.com |

| Appearance | White to Orange to Green powder to crystal tcichemicals.com |

| Melting Point | 70-75 °C sigmaaldrich.com |

Overview of Research Trajectories and Future Directions for this compound

Current research involving this compound and related substituted pyridines is actively exploring new synthetic methodologies and therapeutic applications. A key trend is the development of more efficient and environmentally friendly synthetic routes to access these valuable compounds. This includes the optimization of existing reactions and the discovery of novel catalytic systems.

Future research is likely to focus on several promising areas:

Novel Therapeutic Agents: The scaffold of this compound will continue to be a valuable starting point for the design and synthesis of new drug candidates targeting a wide range of diseases. Its ability to be readily modified allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery. For example, its derivatives could be explored for their potential as inhibitors of viral replication, as has been seen with other substituted pyridine compounds targeting influenza A virus nucleoprotein. acs.org

Agrochemicals: The development of new pesticides and herbicides is another area where substituted pyridines play a significant role. Research into the biological activity of derivatives of this compound could lead to the discovery of novel agrochemicals with improved efficacy and safety profiles.

Materials Science: The unique electronic properties of the pyridine ring suggest potential applications in materials science. Research could explore the incorporation of this compound and its derivatives into organic light-emitting diodes (OLEDs), sensors, or as ligands in catalysis.

The continued exploration of the chemistry and applications of this compound promises to yield further innovations across various scientific disciplines.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHIKRPPKGCWKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482438 | |

| Record name | 5-chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36936-23-9 | |

| Record name | 5-chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Chloro 6 Methylpyridin 2 Amine

Established Synthetic Routes to 5-Chloro-6-methylpyridin-2-amine

Several established pathways exist for the synthesis of this compound, ranging from linear sequences that build upon simple pyridine (B92270) precursors to more complex cross-coupling and ring-formation strategies. The choice of route often depends on the availability of starting materials, scalability, and desired purity.

An alternative and more efficient linear synthesis starts from the commercially available 2-amino-6-chloropyridine (B103851). acs.org This approach reduces the synthetic challenge to the regioselective introduction of the methyl group at the 5-position, which can be accomplished through subsequent steps. acs.org

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, offering a highly effective strategy for the regioselective methylation of the pyridine ring. researchgate.netscispace.com This approach is central to an improved and safer synthesis of the related isomer, 6-chloro-5-methylpyridin-2-amine (B1439278), which avoids hazardous reagents like peroxides. acs.orgacs.orgucdavis.edu

In a typical sequence, a suitably functionalized pyridine precursor, such as 2-amino-5-bromo-6-chloropyridine, is coupled with a methylating agent like methylboronic acid or its esters in the presence of a palladium catalyst. acs.org The optimization of this critical step involves screening various catalysts, ligands, bases, and solvents to maximize yield and purity. acs.org This methodology has been successfully applied on a large scale, demonstrating its efficiency and industrial viability. researchgate.netacs.org

Table 1: Example Conditions for Suzuki-Miyaura Methylation

| Parameter | Condition |

|---|---|

| Starting Material | 2-Amino-5-bromo-6-chloropyridine |

| Methylating Agent | Methylboronic Acid |

| Catalyst | Pd(dppf)Cl₂ |

| Base | K₂CO₃ |

| Solvent | 1,4-Dioxane/Water |

| Yield | 82% acs.org |

This interactive table summarizes typical conditions for the crucial methylation step.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, particularly for introducing amine groups. The electron-withdrawing nature of the ring nitrogen atom activates the C-2 and C-4 positions, making them susceptible to attack by nucleophiles. stackexchange.com This principle can be applied to the synthesis of 2-aminopyridine (B139424) derivatives.

In this context, a precursor such as 2,5-dichloro-6-methylpyridine could react with an amine source, like ammonia or a protected amine, to install the amino group at the C-2 position. The reaction's success depends on the leaving group's ability and the reaction conditions. The formation of N-alkyl pyridinium salts can further activate the ring towards nucleophilic attack. nih.gov While direct displacement of a halide is common, alternative leaving groups can also be utilized. researchgate.net

The stability of the anionic intermediate, known as the Meisenheimer complex, is key to the reaction's feasibility. For attack at the C-2 position, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization and favors the substitution at this position over the C-3 position. stackexchange.com

Reductive amination offers a versatile method for synthesizing amines by reacting a carbonyl compound with an amine to form an imine, which is then reduced. masterorganicchemistry.com This strategy can be adapted to synthesize substituted aminopyridines. For instance, a ketone precursor, such as 5-chloro-6-methylpyridin-2-one, could first be converted to a corresponding imine, which is then reduced to the target 2-amine.

Alternatively, the synthesis can proceed by reacting a suitable pyridine-based aldehyde or ketone with an amine source in the presence of a selective reducing agent. researchgate.net Common reducing agents for this one-pot process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comharvard.edu Borane-pyridine complexes have also been employed as effective and mild reductants for this purpose. acs.orgtandfonline.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions |

|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH (3-4), selective for iminium ions harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid as catalyst, high functional group tolerance harvard.edu |

This interactive table highlights common reagents used in reductive amination protocols applicable to pyridine derivatives.

This synthetic approach involves the direct chlorination of a pyridine precursor, followed by the introduction of the amino group. For example, starting with 2-aminopyridine, direct chlorination can be achieved using various reagents to yield 2-amino-5-chloropyridine (B124133), a closely related structure. google.com

Methods for chlorination include:

Chlorine gas in a strongly acidic medium or glacial acetic acid. google.com

Sodium hypochlorite (B82951) (NaClO) and hydrochloric acid, which provides a milder and safer alternative to using chlorine gas directly. google.com

Concentrated hydrochloric acid in the presence of an oxidizing agent like hydrogen peroxide. google.com

These methods have been shown to produce the monochlorinated product in yields of up to 76%. google.com Following chlorination, subsequent steps would be required to introduce the methyl group at the C-6 position to arrive at the final target compound.

Building the pyridine ring from acyclic precursors via cycloaddition reactions represents a more fundamental synthetic strategy. baranlab.org The cobalt-catalyzed [2+2+2] cycloaddition of alkynes with nitriles has emerged as a powerful and atom-economical method for constructing highly substituted pyridine rings. rsc.orgresearchgate.net

In a hypothetical approach for this compound, a suitably substituted diene or alkyne could react with a nitrile source that provides the N1 atom and the C2-amino group. For instance, the reaction of a chlorinated and methylated alkyne with cyanamide or a related nitrile under cobalt catalysis could potentially form the desired pyridine ring in a single step. baranlab.org While highly efficient, a major challenge in these cycloaddition reactions can be controlling the regioselectivity, especially when using unsymmetrical starting materials, which can lead to mixtures of isomeric products. baranlab.org

Advanced Synthetic Methodologies for 2-Aminopyridine Derivatives

Modern organic synthesis has moved towards methodologies that offer high efficiency, atom economy, and environmental sustainability. For 2-aminopyridine derivatives, several advanced strategies have been developed that align with these principles. These methods provide access to a wide array of functionalized pyridines, which are pivotal for discovering new therapeutic agents and agrochemicals. chemimpex.comnih.gov

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules like 2-aminopyridines in a single step from three or more starting materials. mdpi.comnih.gov This approach is highly convergent, minimizes waste, and often proceeds with high atom economy. nih.gov

One notable strategy involves a catalyst-free, four-component reaction to produce functionalized 2-aminopyridines. mdpi.com This method combines readily available substrates such as an acetophenone derivative, malononitrile, an aldehyde, and ammonium (B1175870) carbonate under solvent-free conditions. mdpi.com The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization to yield the desired 2-aminopyridine scaffold. nih.govrsc.org The simplicity and environmental friendliness of this solvent-free approach make it an attractive alternative to traditional methods. mdpi.com

Another MCR approach utilizes enaminones as key precursors for the synthesis of 2-amino-3-cyanopyridine derivatives. nih.gov By reacting enaminones, malononitrile, and various primary amines under solvent-free conditions at elevated temperatures, a diverse library of substituted 2-aminopyridines can be generated. nih.gov The reaction conditions can be optimized to achieve good yields in relatively short time frames. nih.gov

Table 1: Examples of Multi-Component Reactions for 2-Aminopyridine Synthesis

| Components | Conditions | Product Type | Key Advantages |

|---|---|---|---|

| Acetophenone, Malononitrile, Aldehyde, Ammonium Carbonate | Solvent-free, Room Temperature | Functionalized 2-Aminopyridines | Catalyst-free, simple, environmentally friendly. mdpi.com |

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyridine to reduce environmental impact. ijarsct.co.in These techniques focus on the use of environmentally benign solvents, solvent-free conditions, and green catalysts. nih.govresearchgate.net

The development of pyridine synthesis using green protocols is driven by the need for more sustainable chemical manufacturing. nih.gov Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents one such green approach for creating substituted pyridines. rsc.org Using a simple iron(III) chloride catalyst, this method avoids the need for more toxic or expensive heavy metal catalysts and proceeds with good functional group tolerance to produce symmetrical pyridines in high yields. rsc.org

Furthermore, the use of alternative reaction media, such as deep eutectic solvents (DES), and energy sources like ultrasound is being explored to make pyridine synthesis more sustainable. ijarsct.co.in Solvent-free reactions, as seen in some MCRs and microwave-assisted protocols, are particularly advantageous as they eliminate solvent waste, which is a major contributor to the environmental footprint of chemical processes. nih.govijarsct.co.in

Microwave-assisted organic synthesis has emerged as a key green chemistry tool, significantly accelerating reaction times and often improving product yields compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various pyridine derivatives. nih.govijarsct.co.in

In the context of MCRs for pyridine synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes while providing excellent yields. nih.gov For example, a one-pot, four-component synthesis of novel pyridine derivatives was achieved in 2–7 minutes under microwave irradiation, with yields ranging from 82% to 94%. nih.gov This efficiency is a significant advantage over conventional heating, which may require longer reaction times to achieve comparable results. nih.gov

Microwave assistance is also effective for other reaction types, such as the Michael addition of 2-aminopyridine to chalcones, which can be performed under catalyst-free and solvent-free conditions. researchgate.net This protocol offers advantages like short reaction times, simple product isolation, and high yields. researchgate.net Similarly, aromatic nucleophilic substitution reactions to produce compounds like 2-anilinopyrimidines are significantly more efficient under microwave conditions. rsc.org

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Pyridine Synthesis

| Reaction Type | Microwave Conditions | Conventional Conditions | Advantage of Microwave |

|---|---|---|---|

| Four-Component Pyridine Synthesis | 2-7 min, 82-94% yield | Longer reaction times | Shorter time, high yields. nih.gov |

| Michael Addition | Short reaction time | N/A | Catalyst-free, high yields, clean work-up. researchgate.net |

Transition metal catalysis, particularly using palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. acs.orgacs.org These methods are invaluable for the synthesis and functionalization of 2-aminopyridine derivatives.

A safe and efficient synthesis of this compound (referred to as 6-chloro-5-methylpyridin-2-amine) was developed on a hectogram scale, utilizing a Suzuki-Miyaura cross-coupling reaction as the key step for introducing the methyl group at the 5-position. acs.org This four-step sequence starts from 2-amino-6-chloropyridine and avoids the use of hazardous peroxides, making it suitable for larger-scale production. acs.org

Palladium-catalyzed C-H functionalization offers a direct method for modifying the pyridine core. rsc.orgnih.gov For instance, a strategy for the regioselective arylation and olefination at the C5-position of N-(alkyl)pyrimidin-2-amine has been developed. rsc.orgnih.gov This approach demonstrates the power of palladium catalysis to selectively forge new bonds at positions that might be difficult to access through other means. rsc.org The Buchwald-Hartwig amination is another powerful palladium-catalyzed method for synthesizing aminopyridines by coupling halopyridines with amines, often requiring elevated temperatures. acs.orgnih.gov

Chemodivergent synthesis enables the production of structurally distinct products from the same set of starting materials simply by altering the reaction conditions. This strategy offers an elegant and efficient way to build molecular complexity and access diverse chemical scaffolds. nih.govresearchgate.net

A notable example involves the reaction of 2-aminopyridines with α-bromoketones. nih.govresearchgate.net By carefully selecting the solvent and reagents, this reaction can be directed to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. nih.govresearchgate.net

When the reaction is conducted in toluene with iodine (I₂) and tert-butyl hydroperoxide (TBHP), N-(pyridin-2-yl)amides are formed via a C-C bond cleavage. nih.gov

Conversely, performing the reaction in ethyl acetate with only TBHP leads to the formation of 3-bromoimidazo[1,2-a]pyridines through a one-pot tandem cyclization/bromination sequence. nih.gov

This approach highlights how subtle changes in the reaction environment can fundamentally alter the reaction pathway, providing access to two different, medicinally relevant heterocyclic families from a common precursor. nih.gov

Process Chemistry Considerations for Scalable Production

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of safety, cost, efficiency, and environmental impact. For this compound, a key intermediate for the cystic fibrosis drug lumacaftor, a scalable and safe synthesis has been developed. acs.org

For related compounds like 2-amino-5-methylpyridine, processes have been patented that focus on scalable production from simple starting materials like 3-methyl-pyridine. google.com These industrial processes often involve multi-step sequences that are optimized for high throughput and yield, using reagents and conditions suitable for large reactors. google.com Considerations include managing reaction temperatures, handling of reagents, and purification methods to ensure the final product meets stringent quality standards.

Reactivity and Reaction Mechanisms of 5 Chloro 6 Methylpyridin 2 Amine

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C-5 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, a process that is further influenced by the ring's substituents. In an SNAr mechanism, the nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring.

The chlorine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to yield substituted 2-aminopyridine (B139424) derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed. The reactivity of the nucleophile plays a crucial role, with more potent nucleophiles generally providing higher yields and faster reaction rates. For instance, thiols are often more reactive than their corresponding alcohols.

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Amine | R-NH₂ (e.g., Benzylamine) | 5-Amino-6-methylpyridin-2-amine derivative | Heat, often with a base (e.g., DIPEA) in a polar solvent (e.g., Acetonitrile) |

| Thiol | R-SH (e.g., Thiophenol) | 5-Thioether-6-methylpyridin-2-amine derivative | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) |

| Alkoxide | R-O⁻ (e.g., Sodium methoxide) | 5-Alkoxy-6-methylpyridin-2-amine derivative | Corresponding alcohol as solvent or polar aprotic solvent (e.g., DMF) |

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. msu.edu However, the reactivity and orientation of substitution are strongly influenced by the existing substituents.

In 5-Chloro-6-methylpyridin-2-amine, the substituents have competing effects:

-NH₂ (amino) group: A powerful activating, ortho, para-director.

-CH₃ (methyl) group: A weakly activating, ortho, para-director.

-Cl (chloro) group: A deactivating, ortho, para-director.

The C-2 amino group is the most powerful activating group and directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. Since the C-5 position is already substituted, the most likely site for electrophilic attack is the C-3 position. Reactions such as nitration or halogenation are therefore expected to yield the 3-substituted product. For example, nitration with a mixture of nitric and sulfuric acid would be expected to produce 5-Chloro-6-methyl-3-nitropyridin-2-amine. masterorganicchemistry.com Similarly, halogenation, for instance with bromine in acetic acid, would likely yield 3-Bromo-5-chloro-6-methylpyridin-2-amine. google.com

Oxidation Reactions of the Methyl Group

The methyl group at the C-6 position can be oxidized to a carboxylic acid group, yielding 2-amino-5-chloropyridine-6-carboxylic acid. This transformation typically requires strong oxidizing agents. Common reagents for the oxidation of methyl groups on aromatic rings include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The reaction conditions, such as temperature and pH, must be carefully controlled to achieve the desired product without causing unwanted side reactions, such as the oxidation of the amino group or degradation of the pyridine ring. The amino group may require protection, for example by acylation, prior to the oxidation step to prevent its oxidation.

Reduction Reactions of the Amino Group

The term "reduction" of an amino group is chemically imprecise, as the amino group is already in a low oxidation state. However, this often refers to the process of deamination, where the amino group is removed and replaced by a hydrogen atom. This is a multi-step process that typically involves the conversion of the primary amino group into a diazonium salt, followed by the reduction of this salt.

Diazotization: The 2-amino group is treated with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄ or HBF₄), at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺). researchgate.net

Reductive Deamination: The resulting diazonium salt is then treated with a reducing agent, such as hypophosphorous acid (H₃PO₂), which reduces the diazonium group and replaces it with a hydrogen atom. This sequence provides a method to synthesize 3-Chloro-2-methylpyridine from this compound. The classical Sandmeyer reaction offers related transformations but often involves hazardous intermediates. nih.gov

Alkylation Reactions Involving the Amino Group

The primary amino group at the C-2 position is nucleophilic and can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates. msu.edu The reaction typically proceeds via an SN2 mechanism. However, the direct alkylation of primary amines can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as the initially formed secondary amine is also nucleophilic. msu.edu In some cases, quaternary ammonium (B1175870) salts can also be formed. To achieve selective mono-alkylation, specific methodologies can be employed, such as reductive amination or using bulky alkylating agents. Ruthenium-catalyzed N-alkylation using alcohols as alkylating agents has also been reported for 2-aminopyridines. researchgate.net

Formation of Heterocyclic Ring Systems from this compound

The 2-aminopyridine moiety is a valuable building block for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. The endocyclic pyridine nitrogen and the exocyclic amino group can participate in cyclization reactions with bifunctional reagents.

Imidazo[1,2-a]pyridines: One of the most common applications is the synthesis of the imidazo[1,2-a]pyridine (B132010) core. This is typically achieved through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone (e.g., bromoacetaldehyde (B98955) or chloroacetone). bio-conferences.orge3s-conferences.org The reaction proceeds by initial N-alkylation of the pyridine ring nitrogen by the α-haloketone, followed by an intramolecular cyclization involving the exocyclic amino group, and subsequent dehydration to form the aromatic fused ring system. This would yield a 6-chloro-5-methyl-substituted imidazo[1,2-a]pyridine. Numerous modern variations of this reaction exist, using different catalysts and reagents to improve yields and substrate scope. organic-chemistry.orgthieme-connect.comnih.gov

bio-conferences.orge3s-conferences.orgorganic-chemistry.orgTriazolo[4,3-a]pyridines: Another important fused heterocyclic system accessible from 2-aminopyridines is the bio-conferences.orge3s-conferences.orgorganic-chemistry.orgtriazolo[4,3-a]pyridine ring. These can be synthesized by first converting the 2-aminopyridine to a 2-hydrazinopyridine, which can then be cyclized with various one-carbon synthons like carboxylic acids, orthoesters, or isothiocyanates. organic-chemistry.org A more direct approach involves the palladium-catalyzed coupling of 2-chloropyridines with hydrazides, followed by cyclodehydration, a strategy that could be adapted starting from the title compound. organic-chemistry.org

Cyclization Reactions to Form Fused Heterocycles

Cyclization reactions are a cornerstone of heterocyclic chemistry, enabling the construction of polycyclic systems from simpler precursors. For this compound, the presence of the 2-amino group adjacent to the ring nitrogen makes it an ideal substrate for cyclocondensation reactions, particularly for the synthesis of imidazo[1,2-a]pyridines. This fused five-six membered ring system is a well-known "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.

The most common and direct method for this transformation is the reaction of the 2-aminopyridine derivative with an α-halocarbonyl compound. The reaction mechanism proceeds via two key steps:

Initial N-Alkylation: The exocyclic amino group of this compound, acting as a nucleophile, attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-alkylated intermediate.

Intramolecular Cyclization: The endocyclic pyridine nitrogen of the intermediate then acts as a nucleophile, attacking the carbonyl carbon. This is followed by a dehydration step, which results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

A specific example of this reaction is the synthesis of ethyl 6-chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylate. In a documented procedure, this compound is reacted with ethyl 3-bromo-2-oxopropanoate in ethanol. ambeed.com The mixture is heated to 80°C for 8 hours to facilitate the reaction. This cyclocondensation proceeds efficiently, affording the desired fused heterocycle in a high yield of 84.0%. ambeed.com This process demonstrates the effective use of this compound as a precursor to functionalized imidazo[1,2-a]pyridines, which can serve as intermediates for more complex molecules.

Table 1: Cyclization of this compound

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| This compound | Ethyl 3-bromo-2-oxopropanoate | Ethanol | 80°C, 8 h | Ethyl 6-chloro-5-methylimidazo[1,2-a]pyridine-2-carboxylate | 84.0% |

Condensation Reactions for Novel Molecular Architectures

Condensation reactions involving this compound are pivotal for constructing larger, more complex molecular frameworks. A significant example of such a transformation is the Ullmann condensation, a copper-catalyzed reaction that forms a new carbon-nitrogen bond between an amine and an aryl halide. This reaction is instrumental in linking aromatic rings, thereby creating novel bi-aryl amine structures.

While specific literature on the Ullmann condensation of this compound is not extensively detailed, the reactivity of closely related analogs provides a clear precedent. For instance, the reaction of 2-amino-6-methylpyridine (B158447) with 2-chlorobenzoic acid under microwave irradiation exemplifies this type of transformation. researchgate.net This reaction first involves a copper-catalyzed condensation to form an N-aryl bond, yielding an intermediate N-(pyridinyl)anthranilic acid. Subsequently, an intramolecular cyclization and dehydration occur, leading to the formation of a complex, fused tetracyclic system known as a pyrido[2,1-b]quinazolinone. researchgate.net

This process highlights a powerful strategy for building novel molecular architectures. The initial intermolecular condensation is followed by an intramolecular cyclization, rapidly increasing molecular complexity. The reaction conditions, such as the use of microwave irradiation, have been shown to significantly enhance reaction rates and yields compared to conventional heating. researchgate.net Given its structural similarities, this compound is expected to undergo analogous condensation reactions, serving as a key component in the synthesis of unique and elaborate heterocyclic compounds.

Table 2: Representative Condensation Reaction of a Related 2-Aminopyridine

| Reactant A | Reactant B | Catalyst/Reagents | Conditions | Product | Yield |

| 2-Amino-6-methylpyridine | 2-Chlorobenzoic Acid | Cu, K2CO3 | Microwave (400 W), 4 min | 9-Methyl-11H-pyrido[2,1-b]quinazolin-11-one | 75% |

Applications in Advanced Chemical Synthesis

Versatile Building Block for Complex Molecular Architectures

5-Chloro-6-methylpyridin-2-amine has been identified as a key intermediate in the synthesis of complex pharmaceutical compounds. A notable example is its application in the production of Lumacaftor. acs.org A safe and efficient four-step synthesis starting from 2-amino-6-chloropyridine (B103851) utilizes a Suzuki-Miyaura cross-coupling reaction for the critical methylation at the 5-position to produce this compound on a large scale with high purity and yield. acs.org This underscores the compound's value as a reliable building block for intricate molecular frameworks.

The structural features of this compound, including a nucleophilic amino group and reactive sites on the pyridine (B92270) ring, make it an ideal candidate for further functionalization and incorporation into larger, more complex molecules.

Precursor for Nitrogen-Containing Heterocycles

The presence of the 2-amino group on the pyridine ring makes this compound a prime precursor for the synthesis of various fused nitrogen-containing heterocycles. These scaffolds are prevalent in many biologically active compounds.

While specific examples starting directly from this compound are not prevalent in the reviewed literature, general synthetic strategies for pyrano[3,2-c]pyridine derivatives often utilize 2-aminopyridine (B139424) precursors. africanjournalofbiomedicalresearch.comresearchgate.net These methods typically involve cyclization reactions. africanjournalofbiomedicalresearch.com For instance, copper-catalyzed approaches have been used for the construction of the pyrano[3,2-c]pyridine core from 2-aminobenzyl alcohols and 1,3-dicarbonyl compounds. africanjournalofbiomedicalresearch.com Given its structure, this compound could potentially be modified to fit into similar synthetic schemes, highlighting its latent potential in this area.

The synthesis of imidazo[1,2-a]pyridines, a class of compounds with a wide range of pharmacological activities, frequently employs 2-aminopyridine derivatives as starting materials. rsc.orgorganic-chemistry.orgnih.gov Common methods include the cyclocondensation with α-halocarbonyl compounds, 1,3-dicarbonyl compounds, nitroolefins, or alkynes. rsc.org One-pot processes involving the condensation of 2-aminopyridines, aldehydes, and isonitriles or alkynes also provide a convenient route to this scaffold. rsc.org

A relevant synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction of 2-aminopyridine-5-boronic acid pinacol (B44631) ester with subsequent cyclization to form complex imidazo[1,2-a]pyridine-containing structures. nih.gov This demonstrates a viable pathway for incorporating substituted 2-aminopyridines like this compound into such fused heterocyclic systems.

Table 1: General Methods for Imidazo[1,2-a]pyridine (B132010) Synthesis from 2-Aminopyridines

| Reactant with 2-Aminopyridine | Reaction Type | Reference |

| α-Halocarbonyl compounds | Cyclocondensation | rsc.org |

| 1,3-Dicarbonyl compounds | Cyclocondensation | rsc.org |

| Aldehydes and Isonitriles/Alkynes | One-pot condensation | rsc.org |

| Acetophenones | CuI-catalyzed aerobic oxidative synthesis | organic-chemistry.org |

The synthesis of pyrimidine (B1678525) derivatives can be achieved through various routes, some of which are applicable to aminopyridine precursors. While direct synthesis from this compound is not extensively documented, related transformations provide insight into potential pathways. For example, pyrimidine derivatives have been synthesized by reacting 2-amino-4-chloro-pyrimidine with various amines under microwave irradiation. nih.gov Another approach involves palladium-mediated cross-coupling reactions to construct highly functionalized pyridine and pyrimidine derivatives. arkat-usa.org These methodologies suggest that this compound could serve as a versatile precursor for novel pyrimidine-based compounds through carefully designed synthetic routes.

This compound is a precursor for a variety of other fused heterocyclic systems beyond those previously mentioned. A notable example is the efficient, one-pot, five-component cascade reaction to produce novel imidazo[1,2-a]pyridine-6-carbohydrazides and pyrido[1,2-a]pyrimidine-7-carbohydrazides. rsc.org This reaction proceeds through the in situ preparation of nitroketene aminals from various diamines, highlighting the versatility of aminopyridine derivatives in constructing complex, fused heterocyclic structures. rsc.org

Table 2: Example of a Five-Component Reaction for Fused Heterocycle Synthesis

| Component 1 | Component 2 | Component 3 | Component 4 | Component 5 | Product Type | Reference |

| Cyanoacetohydrazide | 4-Nitroacetophenone | Aldehyde | 1,1-Bis(methylthio)-2-nitroethylene | Diamine | Imidazo[1,2-a]pyridine-6-carbohydrazide | rsc.org |

Ligand Design and Coordination Chemistry

The nitrogen atoms in the pyridine ring and the amino group of this compound make it a potential candidate for use as a ligand in coordination chemistry. Pyridine carboxamides and related structures are known to be versatile building blocks for coordination polymers and metal-organic frameworks (MOFs). mdpi.com The coordination of such ligands to metal ions like Cu(II) has been studied, revealing preferences for coordination through the heteroaromatic nitrogen atom. mdpi.com

While specific studies on the coordination chemistry of this compound are limited, research on structurally similar compounds provides valuable insights. For instance, tris[(2-(6-methylpyridyl))methyl]amine acts as a sterically demanding multidentate ligand that can form stable complexes with metal ions like Hg(II). nih.gov The presence of the chloro and methyl substituents on the pyridine ring of this compound would influence its electronic properties and steric profile as a ligand, potentially leading to the formation of metal complexes with unique catalytic or material properties.

Metal Complexation Studies and Their Implications

A thorough review of available scientific literature and chemical databases reveals a notable absence of specific research focused on the metal complexation of this compound. While the coordination chemistry of related aminopyridine derivatives has been a subject of considerable study, leading to a rich understanding of their interactions with various metal ions, specific experimental data, detailed research findings, and structural analyses for complexes of this compound are not presently available in published literature.

The potential for this compound to act as a ligand in coordination chemistry is evident from its molecular structure. The presence of both a pyridine ring nitrogen and an exocyclic amino group provides two potential coordination sites, allowing it to act as a monodentate or a bidentate chelating agent. The electronic and steric effects of the chloro and methyl substituents on the pyridine ring would be expected to influence the stability and structure of any resulting metal complexes.

However, without experimental studies, any discussion of its specific coordination behavior, the nature of the metal-ligand bonds, the resulting geometries of the complexes, or the implications of such complexes in fields like catalysis, materials science, or medicinal chemistry would be purely speculative.

Consequently, no data tables detailing research findings on the metal complexation of this specific compound can be provided at this time. Further experimental research is required to elucidate the coordination chemistry of this compound and to explore the properties and potential applications of its metal complexes.

Research in Pharmaceutical and Medicinal Chemistry

Intermediate in Drug Development

5-Chloro-6-methylpyridin-2-amine serves as a crucial starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. chemimpex.comsigmaaldrich.com Its chemical properties allow for its integration into diverse molecular scaffolds, leading to the discovery of new drugs. chemimpex.com

As a versatile chemical building block, this compound is utilized in the synthesis of novel compounds that exhibit anti-inflammatory properties. chemimpex.com The development of new anti-inflammatory drugs is a continuous effort in medicinal chemistry, and this compound serves as a key intermediate in creating pharmaceuticals for this purpose. chemimpex.com Research in this area has led to the synthesis of various pyridazinone derivatives, and while not all start from this specific precursor, the modification of the pyridazine (B1198779) system has been shown to influence anti-inflammatory activities. nih.gov

The pursuit of novel antimicrobial agents has led researchers to explore derivatives of this compound. A new series of N-(-6-phenylpyridin-2-yl) pyridine-2-amine derivatives were synthesized using 2-Amino, 6-Chloro, Pyridines as starting materials. researchgate.net Several of these newly prepared compounds demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net The structural features required for this activity have been a subject of study to define the structure-activity relationships. researchgate.net The synthesis of five and six-membered cyclic imide derivatives from substituted 2-aminopyridines has also been explored for their antimicrobial activities. researchgate.net

The core structure of this compound is relevant to the development of therapeutics for central nervous system (CNS) disorders. For instance, a selective orexin (B13118510) 2 receptor antagonist, 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064), was developed for the treatment of insomnia. nih.gov The development of this compound overcame several medicinal chemistry challenges, including P-glycoprotein efflux and bioactivation. nih.gov While not a direct derivative, the presence of the chloro-pyridine moiety in this complex molecule highlights the utility of this type of chemical scaffold in designing CNS-active drugs.

This compound is a valuable precursor in the synthesis of novel anticancer agents. A series of 5-chloro-6-methylaurone derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines. nih.gov Among the synthesized compounds, several exhibited significant growth inhibition and cytotoxic activity. nih.gov

One particular compound from this series, 6i, was found to be active against 55 of the 60 human cancer cell lines tested. nih.gov Further evaluation of compound 6i in a five-dose assay revealed its potent and broad-spectrum anticancer activity. nih.gov The compound was also found to induce early apoptosis in breast cancer cell lines, elucidating its mode of action. nih.gov These findings suggest that derivatives of this compound could lead to the development of promising therapeutic anticancer agents. nih.gov

In a broader context, other chlorinated heterocyclic compounds, such as 7-chloroquinolinehydrazones, have also been identified as promising experimental anticancer drugs. mdpi.com Additionally, new derivatives of 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine have been synthesized and shown to have antiproliferative activity. mdpi.com

| Compound | Cancer Cell Line | GI50 (µM) |

| 6i | Melanoma | 1.90 |

| 6i | Breast Cancer | 2.70 |

GI50: The concentration of the drug that causes 50% inhibition of cell growth. Data sourced from a study on 5-chloro-6-methylaurone derivatives. nih.gov

The chemical scaffold of this compound is relevant to the synthesis of compounds aimed at treating HIV-1 infections. Researchers have synthesized new imidazopyridine-Schiff base derivatives with anti-HIV properties starting from 5-chloropyridin-2-amine. nih.gov This work involved the condensation of 5-chloropyridin-2-amine with phenacyl bromide to obtain 6-chloro-2-phenylimidazo[1,2-a]pyridine, which was further functionalized. nih.gov

Furthermore, styrylquinoline derivatives, which can be synthesized from related chloro-aniline precursors, have been investigated as HIV-1 integrase inhibitors. researchgate.net Specifically, N-[(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl]-benzenesulfonamide derivatives were designed and synthesized to evaluate their potential as HIV integrase inhibitors. researchgate.net The development of novel bicyclic NNRTIs with improved physicochemical properties is an active area of research, with some new compounds showing potent antiviral activity against wild-type and mutated HIV-1 strains. nih.gov

Currently, there is limited publicly available research specifically detailing the use of this compound as a precursor for the development of anti-fibrotic drugs. While the field of anti-fibrotic therapy is advancing, particularly for conditions like Crohn's disease, the direct application of this specific compound has not been prominently featured in published studies. nih.gov

Development of Glucokinase Activator Clinical Candidates

Glucokinase (GK) is a crucial enzyme that regulates glucose homeostasis, making it a key target for the treatment of type 2 diabetes. Glucokinase activators (GKAs) enhance the enzyme's activity, leading to increased glucose uptake in the liver and greater glucose-stimulated insulin (B600854) secretion from the pancreas. nih.gov Research into novel GKAs has led to the exploration of various heterocyclic scaffolds, including substituted pyridines.

One area of research has focused on a series of C5-alkyl-2-methylurea-substituted pyridines as potent GKAs. nih.gov This series was developed from a previously reported class of thiadiazolylamino pyridine (B92270) GKAs. nih.gov The core concept involves a central pyridine ring with critical substitutions that modulate the compound's interaction with the glucokinase enzyme. The development of these activators underscores the importance of the substituted pyridine core in achieving the desired pharmacological effect. While direct use of this compound as a clinical candidate has not been specified, its structural motifs are relevant to the design of such molecules, where a halogen at the C5 position can serve as a key synthetic handle or an important interaction point within the enzyme's allosteric site.

The general mechanism for GKAs involves binding to an allosteric site on the enzyme, which leads to a conformational change that increases its affinity for glucose. This results in a lower blood glucose level. The development of partial GKAs is a strategy aimed at mitigating the risk of hypoglycemia associated with this class of drugs.

Potential in Irritable Bowel Syndrome (IBS) Drug Design

Currently, there is no publicly available research directly linking this compound or its immediate derivatives to the design of drugs for Irritable Bowel Syndrome (IBS). The primary focus of research for this compound has been in other therapeutic areas such as metabolic disorders and oncology.

Design and Synthesis of Biologically Active Derivatives of this compound

The chemical structure of this compound, with its reactive amino group and chloro-substituent, makes it an ideal starting material for creating diverse libraries of compounds. Medicinal chemists frequently utilize this scaffold to synthesize novel molecules targeting various biological pathways.

A notable example is the synthesis of a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( nih.govsigmaaldrich.comtriazolo[1,5-a]pyridin-6-yl)imidazoles designed as inhibitors of transforming growth factor-β (TGF-β) type I receptor kinase (ALK5). nih.gov Although this study uses fluoro-substituted analogs, the synthetic route is highly relevant. The synthesis of these complex molecules highlights the utility of the 2-amino-6-methylpyridine (B158447) core in building sophisticated heterocyclic systems. The general synthetic approach involves multi-step sequences where the aminopyridine core is coupled with other heterocyclic fragments to generate the final target compounds. nih.gov

The design rationale for these derivatives often involves molecular hybridization, where the this compound scaffold is combined with other pharmacophores known to have affinity for a particular biological target. This strategy aims to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity, guiding the optimization of lead compounds. For derivatives of the 6-methylpyridin-2-yl core, SAR studies have provided critical insights into the features required for potent enzyme inhibition.

In the development of ALK5 inhibitors based on the 5-(fluoro-substituted-6-methylpyridin-2-yl) scaffold, researchers synthesized and tested a series of analogs with the fluoro-substituent at different positions (3, 4, or 5) on the pyridine ring. nih.gov The study found that derivatives with a 5-fluoro substitution on the methylpyridin-2-yl moiety displayed a similar level of potency against ALK5 as the parent clinical candidate, EW-7197. nih.gov Specifically, compounds with the 5-fluoro substitution exhibited IC50 values in the low nanomolar range. nih.gov This indicates that substitution at the 5-position of the pyridine ring is well-tolerated and can be used to fine-tune the electronic and metabolic properties of the molecule without compromising its inhibitory activity against the target kinase.

The table below summarizes the SAR findings for selected ALK5 inhibitors, demonstrating the impact of the fluoro-substituent's position.

| Compound | Substitution on Pyridin-2-yl Ring | ALK5 IC50 (nM) |

| 19j | 5-Fluoro | 7.68 |

| 19k | 5-Fluoro | 13.70 |

| 19l | 5-Fluoro | 10.30 |

Data sourced from a study on ALK5 inhibitors. nih.gov

These SAR studies are crucial for identifying the most promising candidates for further development and for building a deeper understanding of the molecular interactions between the inhibitors and their target enzymes.

Enzyme Inhibition Studies Utilizing Derivatives and Analogs

Derivatives of 2-aminopyridine (B139424) scaffolds, including those structurally related to this compound, have been extensively investigated as enzyme inhibitors for various therapeutic targets.

In the context of cancer and fibrosis, derivatives of the 6-methylpyridin-2-yl core have been shown to be potent inhibitors of TGF-β type I receptor kinase (ALK5) and p38α MAP kinase. nih.gov The TGF-β signaling pathway is implicated in cell growth, differentiation, and fibrosis, making its inhibition a promising strategy for treating various diseases. The study on 5-(fluoro-substituted-6-methylpyridin-2-yl)imidazoles identified compound 19j as a potent ALK5 inhibitor with an IC50 value of 7.68 nM. nih.gov This high potency demonstrates the effectiveness of the optimized pyridine-based scaffold in targeting specific kinase enzymes.

Furthermore, the broader class of 2-aminopyridines has been explored as inhibitors for other enzymes. For instance, a series of 2-aminopyridine derivatives were developed as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders. nih.gov These studies highlight the versatility of the 2-aminopyridine scaffold in designing enzyme inhibitors with high potency and selectivity. The research identified an inhibitor with a Ki of 48 nM for human nNOS, showcasing significant selectivity over other NOS isoforms. nih.gov

The table below presents inhibitory data for representative derivatives against their target enzymes.

| Scaffold | Target Enzyme | Inhibitory Potency |

| 5-(5-Fluoro-6-methylpyridin-2-yl)imidazole | ALK5 | IC50 = 7.68 nM |

| 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine | Human nNOS | Ki = 48 nM |

Data sourced from studies on kinase and nitric oxide synthase inhibitors. nih.govnih.gov

These findings underscore the importance of the this compound framework and its analogs as a foundation for the development of novel and potent enzyme inhibitors.

Contributions to Agrochemical Science

Intermediate in Herbicide Synthesis

While specific commercial herbicides derived directly from 5-Chloro-6-methylpyridin-2-amine are not prominently documented in publicly available literature, its structural framework is characteristic of those used in modern herbicide development. The chloro-aminopyridine scaffold is a known constituent in herbicidal compounds. For instance, the related compound 2-Amino-5-chloropyridine (B124133) is a confirmed intermediate in the preparation of chloro-substituted-imidazo-pyridine herbicides.

The synthesis pathway often begins with simpler methylpyridines, such as 3-methylpyridine (B133936) (beta-picoline), which is chlorinated to produce 2-chloro-5-methylpyridine (B98176). rushipharma.com This key intermediate is then further processed to create a variety of potent herbicides, including those in the aryloxyphenoxypropionate class and sulfonylurea family. rushipharma.com For example, 2-chloro-5-methylpyridine can be converted into 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (CTF), an intermediate for fluazifop-butyl, or into 2-chloro-3-trifluoromethyl pyridine (B92270), an intermediate for the sulfonylurea herbicide flazasulfuron. rushipharma.com The synthesis of this compound can be achieved through the chlorination of 6-methylpyridin-2-amine, making it part of this crucial synthetic network for developing new herbicidal molecules. ambeed.com

Intermediate in Fungicide Synthesis

The pyridine ring is a core component of many modern systemic fungicides. Picolinamide fungicides, for example, represent an important class of agricultural fungicides that are effective against a variety of plant pathogens. The development of these advanced fungicides relies on the availability of functionalized pyridine intermediates.

The synthetic utility of compounds related to this compound is well-established in fungicide creation. The intermediate 2-chloro-5-methylpyridine is a precursor in a multi-step synthesis that produces 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTF), which is the key building block for the broad-spectrum fungicide fluazinam. rushipharma.com This demonstrates the value of the chlorinated methylpyridine structure in building complex and effective fungicidal agents. The reactivity of the amine and chloro groups on the this compound ring allows it to serve as a versatile starting point for creating novel compounds with potential fungicidal activity.

Role in Crop Protection Agent Development

This compound is classified as a heterocyclic building block, a category of chemical compounds that are fundamental to the discovery and development of new active ingredients in crop protection. chemicalbook.com The presence of multiple reactive sites on the molecule allows chemists to use it as a scaffold, systematically adding other chemical groups to produce a library of new potential pesticides.

The evolution of pesticides has led to the fourth generation of products, which are largely based on the pyridine structure. rushipharma.com These modern agrochemicals are characterized by their high efficiency, low toxicity, and enhanced longevity, representing a significant advancement in crop protection technology. rushipharma.com The ongoing research into trifluoromethylpyridine (TFMP) derivatives, which often originate from methylpyridine precursors, has yielded more than 20 new agrochemicals, highlighting the innovative potential held within this chemical family. As a functionalized methylpyridine, this compound is part of this innovation pipeline, providing a foundation for the next generation of crop protection solutions.

Formulation of Environmentally Compatible Agrochemical Solutions

A primary goal in contemporary agrochemical research is the development of products that are not only effective but also environmentally compatible. Pyridine-based pesticides have been at the forefront of this movement, offering better safety profiles and environmental characteristics compared to older classes of pesticides like organochlorines and organophosphates. rushipharma.com They are designed to be highly selective, targeting specific weeds or pests while having minimal impact on non-target organisms and the surrounding ecosystem. rushipharma.com

The focus on sustainability extends to the manufacturing process. Significant research has been dedicated to creating greener synthesis routes for pyridine intermediates that reduce waste, avoid hazardous reagents like chlorine gas, and operate under milder conditions. For example, methods using sodium hypochlorite (B82951) in aqueous solutions are being developed as alternatives to harsher chlorination processes that require strong acids and produce significant pollutants. By improving the environmental footprint of key intermediates like this compound, the entire lifecycle of the final agrochemical product becomes more sustainable. Furthermore, the development of chiral herbicides and the use of biosynthesis are emerging trends aimed at producing more efficient and eco-friendly crop protection agents.

Emerging Applications in Materials Science

Development of Novel Polymeric Materials

The bifunctional nature of 5-Chloro-6-methylpyridin-2-amine, possessing both an amine and a chloro functional group, makes it a candidate monomer for the synthesis of various types of polymers. The amino group can participate in step-growth polymerization reactions, such as polyamidation and polyimidation, while the chloro group offers a site for further polymer modification or for different types of polymerization reactions.

Although specific studies on the use of this compound in polymerization are limited, the broader class of aminopyridines has been explored in polymer chemistry. For instance, aminopyridines can act as curing agents for epoxy resins, where the amino group opens the epoxide ring, leading to a cross-linked polymer network. polymerinnovationblog.comthreebond.co.jpmdpi.comgoogle.com The presence of the chloro and methyl groups on the pyridine (B92270) ring of this compound could modulate the reactivity of the amine group and influence the properties of the resulting epoxy thermoset, such as its thermal stability and mechanical strength.

Furthermore, the amino group of this compound can react with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. nih.govvt.edursc.org These classes of polymers are known for their high thermal stability and excellent mechanical properties. The incorporation of the substituted pyridine ring into the polymer backbone could impart unique characteristics, including altered solubility, thermal behavior, and potentially, flame retardancy due to the presence of chlorine and nitrogen.

A study on the synthesis of polyamides from different aminopyridine derivatives has shown that the polymer properties are significantly influenced by the structure of the aminopyridine used. nih.gov While this study did not specifically include this compound, the findings suggest that its use could lead to polyamides with a distinct set of properties.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactant(s) with this compound | Potential Polymer Class | Expected Influence of the Pyridine Moiety |

| Epoxy Curing | Diglycidyl ethers | Epoxy Thermosets | Modification of curing kinetics and thermal stability. |

| Polyamidation | Diacyl chlorides | Polyamides | Enhanced thermal stability and altered solubility. nih.gov |

| Polyimidation | Dianhydrides | Polyimides | High thermal stability and specific electronic properties. vt.edu |

Synthesis of Advanced Coating Systems

The structural features of this compound also make it a person of interest for the development of advanced coating systems. The pyridine ring, in particular, is known to have corrosion-inhibiting properties. The lone pair of electrons on the nitrogen atom can coordinate with metal surfaces, forming a protective layer that inhibits corrosion.

While direct research on this compound as a corrosion inhibitor is not extensively documented, numerous studies have demonstrated the efficacy of various pyridine derivatives in protecting metals from corrosion. The presence of the electron-donating methyl group and the electron-withdrawing chloro group on the pyridine ring of this compound could synergistically enhance its interaction with metal surfaces, potentially leading to superior corrosion inhibition performance.

Moreover, this compound could be incorporated into coating formulations in several ways. It could be used as an additive that migrates to the metal-coating interface to provide active corrosion protection. Alternatively, it could be chemically grafted onto a polymer binder via its amino or chloro group, resulting in a coating with inherent anti-corrosion properties. The covalent bonding would prevent leaching of the inhibitor, ensuring long-term protection.

Table 2: Potential Roles of this compound in Advanced Coating Systems

| Application | Proposed Mechanism of Action | Potential Benefit |

| Corrosion Inhibitor Additive | Adsorption on the metal surface via the pyridine nitrogen. | Formation of a protective layer against corrosive agents. |

| Functional Monomer in Binders | Covalent incorporation into polymer backbones (e.g., epoxy, polyurethane). | Permanent anti-corrosion functionality and improved coating integrity. |

| Curing Agent/Adhesion Promoter | Reaction of the amino group with resin components. | Enhanced cross-linking and improved adhesion to metal substrates. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies

Quantum chemical studies, which apply the principles of quantum mechanics to chemical problems, are fundamental in characterizing 5-Chloro-6-methylpyridin-2-amine.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized molecular geometry and electronic properties of molecules like this compound. DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict bond lengths and angles with high accuracy. For a related compound, 2-Amino-5-chloropyridine (B124133) (2A5CP), DFT calculations have been used to determine its optimized geometry, revealing a C₁ symmetry point group. researchgate.net Similar calculations for this compound would provide insights into its three-dimensional structure.

Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be calculated. These parameters are crucial for understanding the molecule's interaction with electric fields and its potential for use in non-linear optical materials.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Pyridine (B92270) Derivative (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.379 | C1-C2-C3 | 118.733 |

| C2-N10 | 1.367 | C2-C1-N6 | 122.030 |

| C1-N6 | 1.337 | N6-C1-N10 | 116.400 |

| C4-Cl13 | 1.755 | C5-C4-Cl13 | 120.769 |

| Data based on calculations for 2-Amino-5-chloropyridine and is for illustrative purposes only. researchgate.net |

Ab initio calculations, which are based on first principles without the use of experimental data, are employed to study the conformational landscape and structural stability of molecules. For this compound, these calculations can identify the most stable conformer by analyzing the potential energy surface. This is particularly important for understanding the orientation of the amino and methyl groups relative to the pyridine ring. By comparing the energies of different conformers, the global minimum energy structure can be determined, which represents the most populated conformation at equilibrium.

Molecular Docking Studies for Receptor Interactions and Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org In the context of this compound, docking studies can be performed to investigate its potential interactions with biological targets such as enzymes or receptors. researchgate.net For instance, docking simulations could predict the binding affinity and mode of interaction of the compound within the active site of a specific protein, providing insights into its potential as a drug candidate. nih.gov The results of such studies, often presented as a docking score and a visualization of the binding interactions (e.g., hydrogen bonds, hydrophobic interactions), can guide the design of new derivatives with improved biological activity.

Spectroscopic Analysis through Computational Methods (e.g., NMR, IR, UV-Vis Simulations)

Computational methods are invaluable for interpreting and predicting spectroscopic data.

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netnih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure. semanticscholar.org

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. researchgate.net The resulting theoretical IR spectrum, after appropriate scaling, can aid in the assignment of experimental vibrational bands to specific functional groups and vibrational modes, such as the N-H stretching of the amino group or the C-Cl stretching.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) of the compound. researchgate.netresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π→π* and n→π* transitions within the pyridine ring. researchgate.net

Table 2: Representative Calculated and Experimental Spectroscopic Data for a Related Pyridine Derivative (Illustrative)

| Spectroscopic Technique | Calculated Value | Experimental Value |

| ¹H NMR (ppm) | Varies by proton | Varies by proton |

| ¹³C NMR (ppm) | Varies by carbon | Varies by carbon |

| IR (cm⁻¹) - N-H Stretch | ~3400 | ~3450 |

| IR (cm⁻¹) - C-Cl Stretch | ~700 | ~710 |

| UV-Vis λmax (nm) | 280 | 283 |

| Values are representative and based on data for similar compounds. researchgate.netresearchgate.net |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. youtube.comwikipedia.org The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, FMO analysis can identify the regions of the molecule most likely to participate in chemical reactions.

Table 3: Representative Frontier Molecular Orbital Energies for a Pyridine Derivative (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Values are illustrative and based on general principles of FMO theory. |

Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution in a molecule, allowing for the identification of electrophilic and nucleophilic sites. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating these as sites for protonation or interaction with electrophiles. Conversely, positive potential might be observed around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Pharmaceutical Activity

A comprehensive review of scientific literature did not yield any specific studies that have performed Natural Bond Orbital (NBO) analysis on the compound this compound. While NBO analysis is a powerful computational tool used to investigate molecular wavefunctions, charge distribution, and hyperconjugative interactions, which are crucial for understanding the electronic structure and potential pharmaceutical activity of a molecule, such a detailed theoretical investigation for this particular compound does not appear to be publicly available in the reviewed sources.

NBO analysis provides a localized, Lewis-like picture of the bonding in a molecule, allowing for the quantitative assessment of electron delocalization and donor-acceptor interactions between filled and empty orbitals. This type of analysis would be highly valuable in elucidating the electronic characteristics of this compound.

For instance, an NBO analysis could provide detailed insights into:

Hybridization and Bonding: The specific hybridization of the atoms in the pyridine ring and the substituent groups, offering a more nuanced understanding of the bond strengths and angles.

Charge Distribution: The natural atomic charges on each atom, which would highlight the electrophilic and nucleophilic sites within the molecule. This is fundamental to understanding its reactivity and potential interactions with biological targets.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino group and the adjacent nitrogen atom of the pyridine ring, which could influence the compound's conformation and physicochemical properties.

In the context of pharmaceutical activity, the electronic information from an NBO analysis can be used to develop structure-activity relationships (SAR). By understanding how the electronic properties are influenced by the chloro and methyl substituents, researchers could in principle predict how modifications to the molecule might affect its biological activity.

Although no specific data tables or detailed research findings for this compound are available, the principles of NBO analysis suggest that the interplay between the electron-donating amino group and the electron-withdrawing chlorine atom, mediated by the π-system of the pyridine ring, would be a key determinant of its electronic structure and, consequently, its potential as a pharmacologically active agent. Future computational studies employing NBO analysis on this compound would be invaluable in providing a more complete picture of its chemical behavior.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 5-Chloro-6-methylpyridin-2-amine and its precursors is a primary focus of future research. Traditional synthetic pathways often involve harsh reaction conditions or the use of hazardous reagents. google.com Therefore, the exploration of novel catalytic systems and alternative reaction pathways is crucial.

One promising approach involves the use of cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, which has been successfully employed for the methylation at the 5-position of a related pyridine (B92270) derivative, demonstrating a safe and efficient route that avoids the use of peroxides. acs.org Future research could focus on adapting and optimizing such catalytic methods for the direct and selective synthesis of this compound.

Furthermore, there is a growing interest in electrochemical synthesis, which offers a greener alternative to conventional methods by reducing the need for chemical oxidants or reductants. For instance, the electrochemical hydrogenation of related nitro-pyridines has shown high yields in the synthesis of aminopyridines. chemicalbook.com Investigating similar electrochemical routes for the synthesis of this compound could lead to more sustainable production processes.

Another area of exploration is the use of milder and more cost-effective chlorinating agents. Research into using sodium hypochlorite (B82951) and hydrochloric acid for the chlorination of aminopyridines has shown promise in reducing costs and improving safety by avoiding the direct use of chlorine gas. google.com

| Synthetic Approach | Key Features | Potential Advantages |

| Suzuki-Miyaura Cross-Coupling | Palladium-catalyzed reaction for C-C bond formation. | High efficiency, safety (avoids peroxides). acs.org |

| Electrochemical Synthesis | Use of electric current to drive chemical reactions. | Reduced use of chemical reagents, potentially greener. chemicalbook.com |

| Oxidative Chlorination | Use of agents like NaClO/HCl for chlorination. | Lower cost, improved safety, and reduced pollution. google.com |

Diversification of Derivative Synthesis for Enhanced Bioactivity Profiles

This compound is a valuable building block for creating a diverse range of derivatives with potential applications in pharmaceuticals and agrochemicals. chemimpex.com Future research will focus on expanding the library of these derivatives to explore and enhance their biological activities. The existing chloro and amino groups provide reactive sites for various chemical transformations, allowing for the introduction of different functional groups and the construction of more complex molecular architectures. chemimpex.com